molecular formula C9H14F2O3 B2918585 1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid CAS No. 2024887-18-9

1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No.: B2918585
CAS No.: 2024887-18-9
M. Wt: 208.205
InChI Key: KILHZPPDFDVPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid is a cyclohexane derivative characterized by the presence of an ethoxy group (C2H5O) and two fluorine atoms (F) attached to the cyclohexane ring. This compound also features a carboxylic acid functional group, making it a versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 1-ethoxy-4,4-difluorocyclohexane-1-carboxylic acid typically involves the reaction of ethyl 4,4-difluorocyclohexanecarboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the replacement of functional groups on the cyclohexane ring.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the desired outcome of the reaction.

Scientific Research Applications

1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be utilized in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

    Industry: The compound is used in the production of specialty chemicals, materials, and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethoxy-4,4-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The ethoxy group and carboxylic acid functional group also contribute to its overall reactivity and ability to form stable complexes with other molecules.

Comparison with Similar Compounds

1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    4,4-Difluorocyclohexanecarboxylic acid: Lacks the ethoxy group, which may result in different reactivity and applications.

    Ethyl 4,4-difluorocyclohexanecarboxylate: An ester derivative that can be hydrolyzed to form the carboxylic acid.

    4,4-Difluorocyclohexanol: Contains a hydroxyl group instead of a carboxylic acid, leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-ethoxy-4,4-difluorocyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O3/c1-2-14-8(7(12)13)3-5-9(10,11)6-4-8/h2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILHZPPDFDVPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC(CC1)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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